molecular formula C24H21F3O3 B1265075 Ethyl [5-benzyloxy-4'-(trifluoromethyl)biphenyl-3-yl]acetate

Ethyl [5-benzyloxy-4'-(trifluoromethyl)biphenyl-3-yl]acetate

Cat. No. B1265075
M. Wt: 414.4 g/mol
InChI Key: BXQYJDWWXUUYCC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07557244B2

Procedure details

A mixture of (3-benzyloxy-5-trifluoromethanesulfonyloxy-phenyl)-acetic acid ethyl ester (108 g, 0.26 mol), 4-(trifluoromethyl)phenylboronic acid (55.6 g, 0.29 mol), 1,2-dimethoxyethane (1.1 L) and aqueous Na2CO3 (2 M, 129 mL, 0.26 mol) was mechanically stirred while purging N2 at room temperature for 10 min. To this system was added Pd(Ph3)4 (480 mg, 0.42 mmol) and heated to reflux (95° C.) for 2.5 h. The red-brown mixture was diluted with EtOAc (0.5 L) and washed with saturated aqueous NaHCO3 solution (3×200 mL) and brine (2×200 mL). The organic fraction was dried (Na2SO4) and concentrated in vacuo. The crude mixture was purified by ISCO column chromatography to obtain (5-benzyloxy-4′-trifluoromethyl-biphenyl-3-yl)-acetic acid ethyl ester (107 g, 100%).
Name
(3-benzyloxy-5-trifluoromethanesulfonyloxy-phenyl)-acetic acid ethyl ester
Quantity
108 g
Type
reactant
Reaction Step One
Quantity
55.6 g
Type
reactant
Reaction Step One
Quantity
1.1 L
Type
reactant
Reaction Step One
Quantity
129 mL
Type
reactant
Reaction Step One
[Compound]
Name
Pd(Ph3)4
Quantity
480 mg
Type
reactant
Reaction Step Two
Name
Quantity
0.5 L
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH2:1]([O:3][C:4](=[O:28])[CH2:5][C:6]1[CH:11]=[C:10](OS(C(F)(F)F)(=O)=O)[CH:9]=[C:8]([O:20][CH2:21][C:22]2[CH:27]=[CH:26][CH:25]=[CH:24][CH:23]=2)[CH:7]=1)[CH3:2].[F:29][C:30]([F:41])([F:40])[C:31]1[CH:36]=[CH:35][C:34](B(O)O)=[CH:33][CH:32]=1.COCCOC.C([O-])([O-])=O.[Na+].[Na+]>CCOC(C)=O>[CH2:1]([O:3][C:4](=[O:28])[CH2:5][C:6]1[CH:11]=[C:10]([C:34]2[CH:35]=[CH:36][C:31]([C:30]([F:41])([F:40])[F:29])=[CH:32][CH:33]=2)[CH:9]=[C:8]([O:20][CH2:21][C:22]2[CH:23]=[CH:24][CH:25]=[CH:26][CH:27]=2)[CH:7]=1)[CH3:2] |f:3.4.5|

Inputs

Step One
Name
(3-benzyloxy-5-trifluoromethanesulfonyloxy-phenyl)-acetic acid ethyl ester
Quantity
108 g
Type
reactant
Smiles
C(C)OC(CC1=CC(=CC(=C1)OS(=O)(=O)C(F)(F)F)OCC1=CC=CC=C1)=O
Name
Quantity
55.6 g
Type
reactant
Smiles
FC(C1=CC=C(C=C1)B(O)O)(F)F
Name
Quantity
1.1 L
Type
reactant
Smiles
COCCOC
Name
Quantity
129 mL
Type
reactant
Smiles
C(=O)([O-])[O-].[Na+].[Na+]
Step Two
Name
Pd(Ph3)4
Quantity
480 mg
Type
reactant
Smiles
Step Three
Name
Quantity
0.5 L
Type
solvent
Smiles
CCOC(=O)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
95 °C
Stirring
Type
CUSTOM
Details
was mechanically stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
while purging N2 at room temperature for 10 min
Duration
10 min
TEMPERATURE
Type
TEMPERATURE
Details
heated
WASH
Type
WASH
Details
washed with saturated aqueous NaHCO3 solution (3×200 mL) and brine (2×200 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic fraction was dried (Na2SO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
The crude mixture was purified by ISCO column chromatography

Outcomes

Product
Name
Type
product
Smiles
C(C)OC(CC=1C=C(C=C(C1)OCC1=CC=CC=C1)C1=CC=C(C=C1)C(F)(F)F)=O
Measurements
Type Value Analysis
AMOUNT: MASS 107 g
YIELD: PERCENTYIELD 100%
YIELD: CALCULATEDPERCENTYIELD 99.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.